molecular formula C25H34ClNO3 B13894789 ethyl (2S)-2-benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoate;hydrochloride

ethyl (2S)-2-benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoate;hydrochloride

Cat. No.: B13894789
M. Wt: 432.0 g/mol
InChI Key: SUSGLIIZWUNVKY-SLKRXLGASA-N
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Description

Ethyl (2S)-2-benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoate;hydrochloride is a complex organic compound with significant applications in various scientific fields This compound is characterized by its intricate structure, which includes a benzyl group, a hydroxyphenyl group, and a dimethylpiperidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2S)-2-benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoate;hydrochloride involves multiple steps, including the formation of the piperidine ring, the introduction of the benzyl and hydroxyphenyl groups, and the esterification process. Common reagents used in these reactions include benzyl bromide, hydroxybenzaldehyde, and ethyl chloroformate. The reaction conditions typically involve the use of organic solvents such as dichloromethane and catalysts like palladium on carbon.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as in laboratory synthesis but is optimized for large-scale production. This includes the use of automated systems for reagent addition and temperature control to maintain optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2S)-2-benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The benzyl group can be reduced to a methyl group.

    Substitution: The ester group can undergo nucleophilic substitution to form amides or other esters.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Methyl-substituted derivatives.

    Substitution: Amides, other esters, and various substituted derivatives.

Scientific Research Applications

Ethyl (2S)-2-benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoate;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl (2S)-2-benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoate;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction cascades, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Ethyl (2S)-2-benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoate;hydrochloride can be compared to other similar compounds, such as:

  • Ethyl (2S)-2-benzyl-3-[(3R,4R)-4-(3-methoxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoate
  • Ethyl (2S)-2-benzyl-3-[(3R,4R)-4-(3-chlorophenyl)-3,4-dimethylpiperidin-1-yl]propanoate

These compounds share similar structural features but differ in the substituents on the phenyl ring. The unique hydroxy group in this compound contributes to its distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C25H34ClNO3

Molecular Weight

432.0 g/mol

IUPAC Name

ethyl (2S)-2-benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoate;hydrochloride

InChI

InChI=1S/C25H33NO3.ClH/c1-4-29-24(28)21(15-20-9-6-5-7-10-20)18-26-14-13-25(3,19(2)17-26)22-11-8-12-23(27)16-22;/h5-12,16,19,21,27H,4,13-15,17-18H2,1-3H3;1H/t19-,21-,25+;/m0./s1

InChI Key

SUSGLIIZWUNVKY-SLKRXLGASA-N

Isomeric SMILES

CCOC(=O)[C@@H](CC1=CC=CC=C1)CN2CC[C@@]([C@H](C2)C)(C)C3=CC(=CC=C3)O.Cl

Canonical SMILES

CCOC(=O)C(CC1=CC=CC=C1)CN2CCC(C(C2)C)(C)C3=CC(=CC=C3)O.Cl

Origin of Product

United States

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